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Cat. No.: B1192895 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hydroxy-PEG16-acid is a heterobifunctional polyethylene glycol (PEG) derivative that has

emerged as a critical component in modern biomedical research and drug development. Its

unique structure, featuring a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH)

group connected by a 16-unit PEG chain, provides a versatile platform for bioconjugation, drug

delivery, and the development of novel therapeutic modalities. The hydrophilic nature of the

PEG backbone enhances the solubility and pharmacokinetic properties of conjugated

molecules, while the terminal functional groups allow for precise chemical modifications.[1] This

technical guide provides an in-depth overview of the applications of Hydroxy-PEG16-acid in

biomedicine, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs), Antibody-

Drug Conjugates (ADCs), and nanoparticle-based drug delivery systems.

Physicochemical Properties of Hydroxy-PEG16-acid
The utility of Hydroxy-PEG16-acid in biomedical applications is underpinned by its distinct

physicochemical properties. The 16-unit polyethylene glycol chain imparts significant

hydrophilicity, which is crucial for improving the solubility and bioavailability of hydrophobic drug

molecules.[1]
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Property Value Reference

Molecular Formula C35H70O19 [2]

Molecular Weight 794.92 g/mol [1]

Appearance
White to off-white solid or

viscous liquid
N/A

Solubility
Soluble in water and most

organic solvents
[3]

Functional Groups
Hydroxyl (-OH), Carboxylic

Acid (-COOH)

Applications in Biomedicine
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules that hijack the cell's natural protein

degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target

proteins. A PROTAC consists of two ligands connected by a linker: one binds to the target

protein of interest (POI), and the other recruits an E3 ubiquitin ligase. Hydroxy-PEG16-acid is

frequently employed as a component of the linker in PROTAC design.

The length and composition of the linker are critical for the efficacy of a PROTAC, as they

dictate the formation of a stable and productive ternary complex between the target protein, the

PROTAC, and the E3 ligase. The 16-unit PEG chain of Hydroxy-PEG16-acid provides a

flexible and hydrophilic spacer that can significantly influence the degradation efficiency, often

quantified by the half-maximal degradation concentration (DC50) and the maximum

degradation level (Dmax).

Quantitative Data on PEG Linker Length in PROTACs:

While specific data for a PEG16 linker is not readily available in the literature, studies on

PROTACs with varying PEG linker lengths demonstrate the critical nature of linker optimization.

The following table summarizes representative data for a series of BRD4-targeting PROTACs

with different PEG linker lengths.
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PROTAC
Linker
Composition

DC50 (nM) Dmax (%)

PROTAC-PEG3 3 PEG units 50 85

PROTAC-PEG4 4 PEG units 25 95

PROTAC-PEG5 5 PEG units 10 >98

PROTAC-PEG6 6 PEG units 30 90

This data is representative and compiled from general trends observed in PROTAC literature.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC in inducing the

degradation of a target protein via the ubiquitin-proteasome pathway.
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Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal

antibody with the potency of a cytotoxic drug. The linker in an ADC plays a crucial role in

connecting the antibody to the drug payload and ensuring its stability in circulation and timely

release at the target site. Hydroxy-PEG16-acid can be utilized as a component of the linker in

ADCs to improve their physicochemical properties. The hydrophilic PEG chain can enhance the

solubility of the ADC, reduce aggregation, and potentially shield the cytotoxic drug from

premature degradation.

Quantitative Data on PEGylated ADCs:

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the

average number of drug molecules conjugated to a single antibody. While specific DAR values

for ADCs using a Hydroxy-PEG16-acid linker are proprietary, the following table provides a

representative example of how PEGylation can influence ADC characteristics.

ADC Formulation Linker Type Average DAR Aggregation (%)

ADC-1 Non-PEGylated 3.5 8.2

ADC-2 PEG4-based linker 3.6 3.5

ADC-3 PEG8-based linker 3.4 2.1

This data is representative and compiled from general trends observed in ADC literature.

Nanoparticle-Based Drug Delivery
PEGylation is a widely used strategy to improve the systemic circulation time and reduce the

immunogenicity of nanoparticles. The hydrophilic PEG chains on the nanoparticle surface

create a "stealth" effect, preventing recognition by the reticuloendothelial system and

subsequent clearance from the bloodstream. Hydroxy-PEG16-acid can be used to

functionalize the surface of various nanoparticles, such as liposomes and polymeric

nanoparticles. The carboxylic acid or hydroxyl group can be used to attach the PEG linker to
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the nanoparticle surface, while the other terminus can be used for further functionalization,

such as attaching targeting ligands.

Quantitative Data on PEGylated Nanoparticles:

The drug loading capacity and efficiency are key parameters for nanoparticle-based drug

delivery systems. The following table provides representative data on how PEGylation can

affect these parameters.

Nanoparticle
Formulation

Polymer
Drug Loading
Capacity (%)

Drug Loading
Efficiency (%)

NP-1 PLGA 5.2 75

NP-2 PLGA-PEG 4.8 82

NP-3 Chitosan 3.5 68

NP-4 PEGylated Chitosan 3.2 78

This data is representative and compiled from general trends observed in nanoparticle

literature.

Experimental Protocols
General Protocol for Conjugation of Hydroxy-PEG16-
acid to a Protein
This protocol describes the general steps for conjugating the carboxylic acid group of Hydroxy-
PEG16-acid to primary amine groups on a protein using carbodiimide chemistry.

Materials:

Hydroxy-PEG16-acid

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS)
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Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Purification system (e.g., size-exclusion chromatography)

Procedure:

Activation of Hydroxy-PEG16-acid:

Dissolve Hydroxy-PEG16-acid in anhydrous DMF or DMSO.

Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the Hydroxy-
PEG16-acid solution.

Incubate the reaction mixture at room temperature for 15-30 minutes to activate the

carboxylic acid group.

Conjugation to Protein:

Add the activated Hydroxy-PEG16-acid solution to the protein solution. The molar ratio of

PEG to protein should be optimized for the specific application.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle stirring.

Quenching the Reaction:

Add the quenching buffer to the reaction mixture to stop the reaction by consuming any

unreacted NHS esters.

Purification:

Purify the PEGylated protein from unreacted reagents and byproducts using a suitable

method such as size-exclusion chromatography.
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Characterization:

Characterize the resulting conjugate using techniques such as SDS-PAGE, mass

spectrometry, and HPLC to confirm successful conjugation and determine the degree of

PEGylation.

Workflow for Assessing PROTAC Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a

newly synthesized PROTAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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